6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene
Description
6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene is a substituted tetrahydronaphthalene (Tetralin) derivative with a chloromethoxy (-OCH₂Cl) group at the 6-position. The parent structure, 1,2,3,4-tetrahydronaphthalene (CAS 119-64-2), consists of a fused benzene and cyclohexane ring system . The addition of the chloromethoxy substituent introduces both steric and electronic modifications, impacting its physicochemical properties and reactivity. This compound is structurally related to intermediates in pharmaceutical synthesis and catalytic processes, such as dehydrogenation reactions .
Properties
Molecular Formula |
C11H13ClO |
|---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
6-(chloromethoxy)-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C11H13ClO/c12-8-13-11-6-5-9-3-1-2-4-10(9)7-11/h5-7H,1-4,8H2 |
InChI Key |
HRAGLWCSFKNYIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)OCCl |
Origin of Product |
United States |
Preparation Methods
Chloromethoxylation via Electrophilic Substitution
- Starting Material: 6-hydroxy-1,2,3,4-tetrahydronaphthalene or 6-methoxy derivative.
- Reagents: Chloromethylating agents such as chloromethyl methyl ether (MOM-Cl) or formaldehyde with hydrochloric acid in the presence of a Lewis acid catalyst (e.g., zinc chloride, aluminum chloride).
- Conditions: Typically conducted under controlled temperature (0–25°C) to prevent over-chloromethylation or side reactions.
- Mechanism: Electrophilic substitution at the 6-position hydroxy group leads to the formation of the chloromethoxy ether via nucleophilic attack on chloromethyl cation intermediates.
Nucleophilic Substitution on 6-Hydroxymethyl Tetrahydronaphthalene
- Alternative Route: Conversion of 6-hydroxymethyl-1,2,3,4-tetrahydronaphthalene to the chloromethoxy derivative by reaction with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
- Reaction Conditions: Anhydrous solvents such as dichloromethane or chloroform, low temperature to moderate reflux conditions.
- Outcome: Formation of the chloromethoxy group by substitution of the hydroxyl hydrogen with chlorine.
Direct Chloromethylation of Tetrahydronaphthalene Precursors
- Method: Friedel-Crafts type chloromethylation of tetrahydronaphthalene derivatives using formaldehyde and hydrochloric acid catalyzed by Lewis acids.
- Challenges: Regioselectivity must be controlled to target the 6-position specifically, often achieved by steric and electronic directing effects of substituents on the ring.
Detailed Reaction Conditions and Optimization
| Step | Reagents & Catalysts | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Chloromethoxylation of 6-hydroxy derivative | Chloromethyl methyl ether, ZnCl2 | CH2Cl2 or CHCl3 | 0–25°C | 2–6 h | 75–90 | Controlled addition to prevent poly-substitution |
| Conversion of 6-hydroxymethyl to chloromethoxy | SOCl2 or PCl5 | Anhydrous CH2Cl2 | 0–40°C | 1–3 h | 80–85 | Anhydrous conditions critical to avoid hydrolysis |
| Friedel-Crafts chloromethylation | Formaldehyde, HCl, AlCl3 | CH2Cl2 | 0–20°C | 4–8 h | 65–80 | Requires careful control to avoid over-chloromethylation |
Analytical and Purification Techniques
- Purification: Column chromatography using silica gel with eluents such as mixtures of methanol and chloroform (e.g., 4% MeOH in CHCl3) to isolate the pure chloromethoxy compound.
- Characterization:
- NMR Spectroscopy: Proton and carbon NMR confirm substitution pattern and purity.
- Mass Spectrometry: Molecular ion peaks corresponding to C11H11ClO confirm molecular weight.
- Melting Point: Consistency with literature values ensures correct compound formation.
- Chromatography: HPLC and GC for purity and retention time analysis.
Research Findings and Literature Insights
- A study involving chemoenzymatic synthesis of tetrahydronaphthalene derivatives highlights the importance of selective epoxidation and subsequent functional group transformations, which can be adapted for chloromethoxylation steps.
- The use of MCPBA (meta-chloroperoxybenzoic acid) for epoxidation and Pd/C catalyzed hydrogenolysis in related tetrahydronaphthalene systems demonstrates the feasibility of multi-step synthetic routes that could precede or follow chloromethoxy introduction.
- Friedel-Crafts chloromethylation has been extensively studied for similar compounds, showing that Lewis acid catalysts and controlled temperature are critical for regioselective substitution at the 6-position.
Summary Table of Preparation Methods
| Preparation Method | Starting Material | Key Reagents & Catalysts | Reaction Type | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Chloromethoxylation of 6-hydroxy derivative | 6-hydroxy-1,2,3,4-tetrahydronaphthalene | Chloromethyl methyl ether, ZnCl2 | Electrophilic substitution | High regioselectivity, good yields | Requires careful control of conditions |
| Nucleophilic substitution on 6-hydroxymethyl | 6-hydroxymethyl-1,2,3,4-tetrahydronaphthalene | SOCl2 or PCl5 | Halide substitution | Straightforward, good yields | Sensitive to moisture, requires anhydrous conditions |
| Friedel-Crafts chloromethylation | Tetrahydronaphthalene derivatives | Formaldehyde, HCl, AlCl3 | Electrophilic aromatic substitution | Scalable, industrially relevant | Potential for over-chloromethylation, regioselectivity challenges |
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the chloromethoxy group to a methoxy group.
Substitution: The chloromethoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Naphthoquinones
Reduction: Methoxy derivatives
Substitution: Amino or thiol-substituted naphthalenes
Scientific Research Applications
6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets. The chloromethoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its use.
Comparison with Similar Compounds
Structural Analogues: Substituent Effects
6-Methoxy-1,2,3,4-Tetrahydronaphthalene
- Structure : Methoxy (-OCH₃) group at position 4.
- Molecular Formula : C₁₁H₁₄O (vs. C₁₁H₁₃ClO for the chloromethoxy derivative).
- Key Differences :
- The methoxy group is electron-donating, enhancing ring electron density, whereas the chloromethoxy group is electron-withdrawing due to the Cl atom.
- Reactivity : Methoxy derivatives undergo demethylation under strong acidic conditions, while chloromethoxy groups are prone to hydrolysis or nucleophilic substitution (e.g., Cl displacement) .
- Applications : 6-Methoxy-Tetralin is a precursor in dehydrogenation catalysts to produce 2-methoxynaphthalene, a model substrate for aromatic compound synthesis .
6-Chloro-1,2,3,4-Tetrahydronaphthalen-1-amine Hydrochloride
- Structure : Chloro (-Cl) group at position 6 and an amine group at position 1.
- Molecular Formula : C₁₀H₁₃Cl₂N.
- Key Differences :
- Direct Cl substitution on the ring vs. Cl in the methoxy side chain. The amine group introduces basicity, enabling salt formation (e.g., hydrochloride).
- Biological Relevance : Such chloro-amine derivatives are explored in pharmaceutical intermediates, whereas chloromethoxy compounds may serve as alkylating agents or synthetic intermediates .
6-(Bromomethyl)-1,1,4,4-Tetramethyl-Tetrahydronaphthalene
- Structure : Bromomethyl (-CH₂Br) group at position 6 with additional methyl groups.
- Physical Properties : Density 1.159 g/cm³, melting point 37°C .
- Key Differences :
Physicochemical Properties
*Estimated based on analogous structures.
Biological Activity
6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene is a derivative of tetrahydronaphthalene, a bicyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, along with relevant research findings and case studies.
The molecular structure of this compound includes a chloromethoxy group, which enhances its reactivity and biological activity. The compound is synthesized through various methods, often involving nucleophilic substitution reactions due to the presence of the chloromethyl group.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives of tetrahydronaphthalene. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
Research Findings
A study evaluated the antiproliferative effects of several tetrahydronaphthalene derivatives against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The results indicated that certain derivatives exhibited IC50 values significantly lower than that of the standard drug 5-Fluorouracil (5-FU), suggesting promising anticancer activity:
| Compound | Cell Line | IC50 (µM) | Comparison with 5-FU |
|---|---|---|---|
| 6g | MCF-7 | 4.42 ± 2.93 | Better |
| 6h | A549 | 9.89 ± 1.77 | Better |
| 6d | HT-29 | 8.50 ± 1.20 | Comparable |
These findings underscore the importance of structural modifications in enhancing the biological activity of tetrahydronaphthalene derivatives .
Antimicrobial Activity
In addition to anticancer properties, some studies have investigated the antimicrobial effects of compounds related to this compound. Research indicates that these compounds may exhibit activity against a range of bacterial and fungal pathogens.
Case Studies
A notable case study involved testing various derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that specific modifications in the chemical structure led to enhanced antimicrobial efficacy:
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative A | Staphylococcus aureus | 32 µg/mL |
| Derivative B | Escherichia coli | 16 µg/mL |
These results suggest that further exploration into the structure-activity relationship could yield new antimicrobial agents derived from tetrahydronaphthalene.
The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. The presence of the chloromethoxy group is believed to enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves chloromethylation of a tetrahydronaphthalene precursor. A common approach uses formaldehyde and HCl in the presence of Lewis acid catalysts (e.g., ZnCl₂ or AlCl₃) under controlled temperatures (0–40°C). Solvent choice (e.g., dichloromethane) and catalyst loading significantly affect regioselectivity and purity. Post-reaction purification via column chromatography or recrystallization is critical to isolate the product .
- Optimization : Continuous flow reactors improve scalability, while green solvents (e.g., ionic liquids) reduce environmental impact. Monitoring reaction progress via TLC or GC-MS ensures optimal termination points .
Q. How is the molecular structure of this compound characterized using spectroscopic techniques?
- Techniques :
- FT-IR/FT-Raman : Identify functional groups (e.g., C-Cl stretching at 600–800 cm⁻¹, methoxy C-O at ~1100 cm⁻¹) .
- NMR : ¹H NMR resolves methylene/methyl protons in the tetrahydronaphthalene ring (δ 1.5–2.5 ppm) and the chloromethoxy group (δ 3.5–4.0 ppm). ¹³C NMR confirms quaternary carbons and substituent positions .
- X-ray Crystallography : Resolves stereochemistry and bond lengths, particularly the chloromethoxy group’s orientation .
Q. What are the key physical and chemical properties of this compound, and how are they experimentally determined?
- Properties :
- Solubility : Hydrophobic; soluble in organic solvents (e.g., DCM, THF) but insoluble in water. Determined via shake-flask method .
- Thermal Stability : Assessed via DSC/TGA, showing decomposition above 200°C .
- Reactivity : The chloromethoxy group undergoes nucleophilic substitution (e.g., with amines) or elimination under basic conditions. Kinetic studies via UV-Vis monitor reaction progress .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectral data for this compound derivatives?
- Approach :
- DFT Calculations : Compare B3LYP/6-311++G(d,p)-optimized geometries with experimental NMR/IR data. Adjust solvent-effect models (e.g., PCM) to reconcile discrepancies in chemical shifts .
- Dynamic Effects : Account for conformational flexibility (e.g., chair-boat transitions in the tetrahydronaphthalene ring) using MD simulations to explain split peaks in NMR .
Q. How can reaction pathways involving the chloromethoxy group be optimized for regioselective functionalization in complex syntheses?
- Methodology :
- Protecting Groups : Temporarily block reactive sites (e.g., using silyl ethers) to direct substitution to the chloromethoxy position .
- Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids, leveraging the chloromethoxy group as a directing group. Optimize ligand systems (e.g., PPh₃) to enhance selectivity .
Q. What methodologies are recommended for assessing the toxicological profile of this compound in experimental models?
- Protocols :
- In Vivo Studies : Administer doses (oral/inhalation) to rodents, monitoring systemic effects (e.g., hepatic/renal toxicity via serum ALT/Cr levels) .
- In Vitro Assays : Use HepG2 cells to evaluate oxidative stress (ROS assays) and apoptosis (caspase-3 activation) .
- Risk of Bias Mitigation : Randomize exposure groups and blind outcome assessments to ensure data validity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported bioactivity data for this compound derivatives?
- Root Causes : Variability in assay conditions (e.g., cell line selection, solvent carriers) or purity levels.
- Resolution :
- Standardization : Use WHO-recommended cell lines (e.g., MCF-7 for anticancer assays) and ≥98% purity compounds.
- Meta-Analysis : Pool data from multiple studies, applying Q-test statistics to identify outliers .
Experimental Design Considerations
Q. What are the critical parameters for designing stability studies of this compound under varying storage conditions?
- Variables : Temperature (4°C vs. 25°C), humidity (40–80% RH), and light exposure.
- Analytics : Monitor degradation via HPLC-UV (λ = 254 nm) and LC-MS for byproduct identification. Accelerated stability testing (40°C/75% RH) predicts shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
